molecular formula C18H14BrNO2 B444257 6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid CAS No. 351000-02-7

6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid

Cat. No.: B444257
CAS No.: 351000-02-7
M. Wt: 356.2g/mol
InChI Key: IJKOKQJXLDYBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid: is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 3rd position, and a tolyl group at the 2nd position of the quinoline ring, along with a carboxylic acid group at the 4th position.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology:

    Antimicrobial Activity: Quinoline derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Anticancer Research: The compound can be explored for its cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development.

Medicine:

    Drug Development: The compound can serve as a lead molecule for the development of new therapeutic agents targeting specific biological pathways.

Industry:

    Dye Synthesis: Quinoline derivatives are used in the synthesis of dyes and pigments for various industrial applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-4-tolylquinoline, which can be achieved through the Friedländer synthesis, involving the condensation of aniline derivatives with ketones.

    Bromination: The 2-4-tolylquinoline is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methylation: The methyl group is introduced at the 3rd position using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Carboxylation: Finally, the carboxylic acid group is introduced at the 4th position through a carboxylation reaction using carbon dioxide (CO2) in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the quinoline ring or the bromine atom, resulting in the formation of reduced quinoline derivatives or debrominated products.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products:

    Oxidation: Formation of 6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid derivatives with additional carboxyl or aldehyde groups.

    Reduction: Formation of reduced quinoline derivatives or debrominated products.

    Substitution: Formation of new quinoline derivatives with substituted groups at the 6th position.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation, inducing cytotoxic effects.

Comparison with Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the bromine and tolyl groups, making it less potent in certain applications.

    6-Bromoquinoline: Lacks the methyl and carboxylic acid groups, affecting its biological activity.

    3-Methylquinoline: Lacks the bromine and carboxylic acid groups, altering its chemical reactivity.

Uniqueness: 6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the carboxylic acid group enhances its solubility and potential for forming salts or esters.

Properties

IUPAC Name

6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-10-3-5-12(6-4-10)17-11(2)16(18(21)22)14-9-13(19)7-8-15(14)20-17/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKOKQJXLDYBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359754
Record name 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351000-02-7
Record name 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.